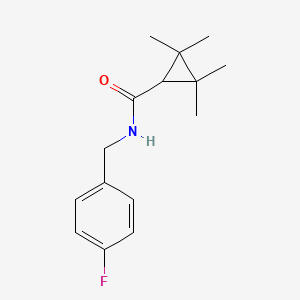![molecular formula C17H13BrN4S B13373058 5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with additional substituents such as a benzyl group, a bromine atom, a methyl group, and a thiol group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of 7-methylisatins through the Sandmeyer reaction of 2-methylaniline. The resulting isatins are then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methylisatins
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Eco-friendly solvents: Such as PEG-400, used to promote green chemistry practices.
Oxidizing agents: For oxidation of the thiol group.
Reducing agents: For reduction reactions.
Major Products Formed
Substituted triazinoindoles: Formed through substitution reactions.
Disulfides: Formed through oxidation of the thiol group.
Thiolate derivatives: Formed through reduction of the thiol group.
Aplicaciones Científicas De Investigación
5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways. One key mechanism is its ability to chelate iron ions, which is crucial for its anticancer activity. By binding to ferrous ions, the compound can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with various proteins and enzymes involved in cell proliferation and survival pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-(methylthio)-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole
Uniqueness
5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the bromine atom and thiol group contribute to its reactivity and potential biological activities. These features distinguish it from other similar compounds and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H13BrN4S |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
5-benzyl-8-bromo-6-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H13BrN4S/c1-10-7-12(18)8-13-14-16(19-17(23)21-20-14)22(15(10)13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,21,23) |
Clave InChI |
BSQDNTCRCMTPTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N(C3=NC(=S)NN=C23)CC4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)

![5-(4-chlorobenzyl)-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13373004.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine](/img/structure/B13373005.png)
![N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13373008.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)

![N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13373029.png)
![2-(4-fluorophenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13373034.png)
![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
![6-(3-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373043.png)
![3-(1-Benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373046.png)
